![molecular formula C18H18BrNO3 B14177164 (6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one CAS No. 920798-33-0](/img/structure/B14177164.png)
(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its morpholine ring, which is substituted with a bromophenyl group and a methoxyphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Substitution with Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromobenzene derivative.
Introduction of Methoxyphenylmethyl Group: The methoxyphenylmethyl group can be added through a Friedel-Crafts alkylation reaction using a methoxybenzyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Applications De Recherche Scientifique
(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Propriétés
Numéro CAS |
920798-33-0 |
|---|---|
Formule moléculaire |
C18H18BrNO3 |
Poids moléculaire |
376.2 g/mol |
Nom IUPAC |
(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one |
InChI |
InChI=1S/C18H18BrNO3/c1-22-16-8-2-13(3-9-16)10-20-11-17(23-12-18(20)21)14-4-6-15(19)7-5-14/h2-9,17H,10-12H2,1H3/t17-/m1/s1 |
Clé InChI |
XINYSENTKJJPSM-QGZVFWFLSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CN2C[C@@H](OCC2=O)C3=CC=C(C=C3)Br |
SMILES canonique |
COC1=CC=C(C=C1)CN2CC(OCC2=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


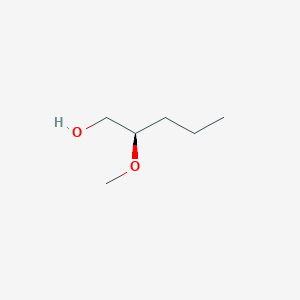

![1-[Ethoxy(phenyl)phosphoryl]-L-proline](/img/structure/B14177103.png)
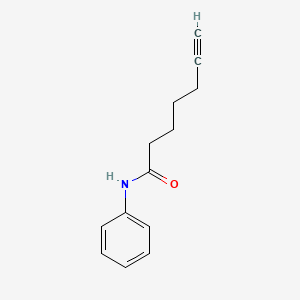
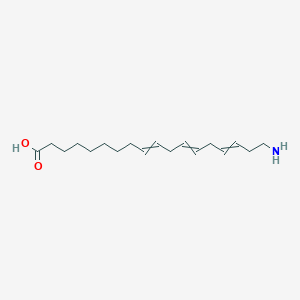
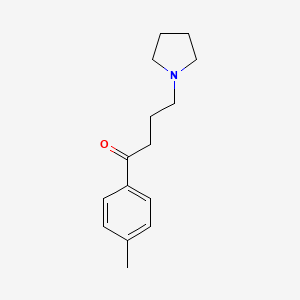
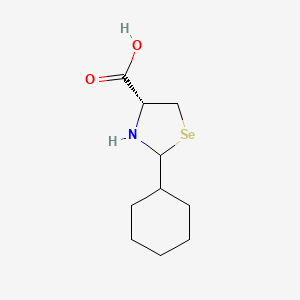

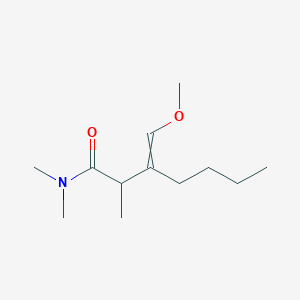
![Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate](/img/structure/B14177135.png)
![3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177139.png)
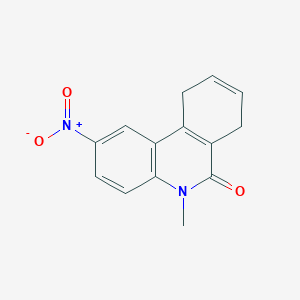
phosphane](/img/structure/B14177170.png)

